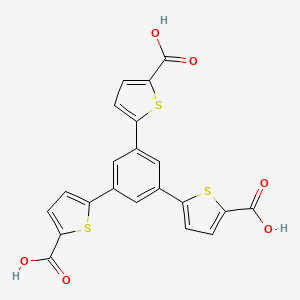

5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid): is an organic compound with the molecular formula C21H12O3S3. It is a derivative of thiophene, a sulfur-containing heterocycle, and benzene, a simple aromatic hydrocarbon. This compound is of interest due to its unique structure, which combines the properties of both thiophene and benzene rings, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with thiophene derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: In chemistry, 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology and Medicine: Its ability to interact with biological molecules makes it a valuable tool for researchers .

Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices .

Mechanism of Action

The mechanism by which 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)

- Benzene-1,3,5-triyl triformate

- 1,3,5-Benzenetricarbonyl trichloride

Comparison: Compared to these similar compounds, 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is unique due to its combination of carboxylic acid groups and thiophene rings. This structure provides it with distinct chemical and physical properties, making it more versatile for various applications .

Biological Activity

5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid), also known by its CAS number 1442006-75-8, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H12O6S3 with a molecular weight of 456.51 g/mol. It features a central benzene ring connected to three thiophene-2-carboxylic acid moieties. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1442006-75-8 |

| Molecular Formula | C21H12O6S3 |

| Molecular Weight | 456.51 g/mol |

| Purity | >97% |

Anticancer Activity

Recent studies have indicated that compounds related to 5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) exhibit significant anticancer properties. For instance, a benzene-poly-carboxylic acid complex similar in structure was shown to reduce cell viability in human breast cancer cells (MCF-7 and T47D) significantly after 48 hours of treatment. The study reported an increase in apoptosis markers and activation of caspases 8 and 9, indicating that such compounds can effectively induce programmed cell death in cancer cells .

Key Findings:

- Cell Lines Tested: MCF-7 and T47D

- Treatment Duration: 48 hours

- Significant Results:

- Reduced cell viability (P<0.001)

- Increased apoptosis (69% in MCF-7 cells)

- Activation of pro-apoptotic genes

Anti-inflammatory Activity

Studies have suggested that thiophene derivatives can also exert anti-inflammatory effects by inhibiting cytokines such as IL-6 and TNF-α. Compounds similar to the target compound showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, indicating a strong potential for therapeutic applications in inflammatory diseases .

Case Studies

-

Study on Benzene-Poly-Carboxylic Acid Complex

- Objective: Evaluate anticancer effects on breast cancer cells.

- Methodology: XTT assay for cell viability; Flow Cytometry for apoptosis detection.

- Results: Significant induction of apoptosis and caspase activation.

-

Antibacterial Assessment

- Objective: Test antibacterial activity against common pathogens.

- Methodology: MIC determination and inhibition zone measurement.

- Results: Comparable efficacy to standard antibiotics with notable inhibition zones.

Properties

Molecular Formula |

C21H12O6S3 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

5-[3,5-bis(5-carboxythiophen-2-yl)phenyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C21H12O6S3/c22-19(23)16-4-1-13(28-16)10-7-11(14-2-5-17(29-14)20(24)25)9-12(8-10)15-3-6-18(30-15)21(26)27/h1-9H,(H,22,23)(H,24,25)(H,26,27) |

InChI Key |

MOYDDYMFUPDQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC=C(S3)C(=O)O)C4=CC=C(S4)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.